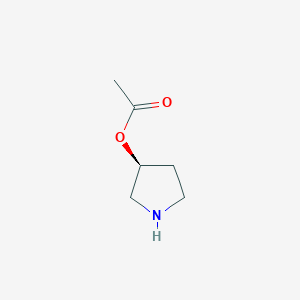

acetic acid (S)-pyrrolidin-3-yl ester

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

[(3S)-pyrrolidin-3-yl] acetate |

InChI |

InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m0/s1 |

InChI Key |

AKCMCFPQVUTWFW-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCNC1 |

Canonical SMILES |

CC(=O)OC1CCNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Acetoxypyrrolidine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance as a versatile scaffold. The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This stereochemical richness, combined with the ability to modulate physicochemical properties through substitution, makes pyrrolidine derivatives highly valuable as chiral building blocks in the synthesis of novel therapeutic agents.

(S)-3-Acetoxypyrrolidine, a chiral derivative of the pyrrolidine family, represents an important synthon for the introduction of a functionalized pyrrolidine moiety into more complex molecules. Its stereochemistry at the C3 position is crucial for achieving specific pharmacological activities. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthetic protocol for (S)-3-acetoxypyrrolidine, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.

Molecular Structure and Physicochemical Properties

(S)-3-Acetoxypyrrolidine, also known as (S)-pyrrolidin-3-yl acetate, is a chiral molecule featuring a pyrrolidine ring substituted with an acetoxy group at the third position. The "(S)" designation indicates the stereochemical configuration at the chiral center (C3).

Chemical Structure:

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | |

| Molecular Weight | 129.16 g/mol | |

| CAS Number | 1160224-93-0 ((S)-hydrochloride salt) | |

| 51285-22-4 (racemic) | ||

| Appearance | Expected to be a liquid or low-melting solid | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of (S)-3-Acetoxypyrrolidine: A Step-by-Step Protocol

The most direct and common method for the synthesis of (S)-3-acetoxypyrrolidine is the esterification of its precursor, (S)-3-hydroxypyrrolidine. This reaction involves the formation of an ester linkage between the hydroxyl group of the pyrrolidine and an acetylating agent, typically acetic anhydride or acetyl chloride.

Reaction Scheme:

Experimental Protocol: Esterification of (S)-3-Hydroxypyrrolidine

This protocol details the acetylation of (S)-3-hydroxypyrrolidine using acetic anhydride. The choice of acetic anhydride is strategic; it is a readily available, effective acetylating agent, and the reaction can often be driven to completion with relative ease. The use of a base, such as pyridine or triethylamine, is recommended to neutralize the acetic acid byproduct, thereby preventing potential side reactions and promoting a higher yield.

Materials:

-

(S)-3-Hydroxypyrrolidine

-

Acetic Anhydride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) at room temperature. The base acts as a scavenger for the acetic acid formed during the reaction.

-

Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acetic anhydride and acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-3-acetoxypyrrolidine.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of acetic anhydride with atmospheric moisture.

-

Anhydrous Solvent: Anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield of the desired product.

-

Base: The addition of a base is essential to neutralize the acetic acid byproduct. This prevents the protonation of the pyrrolidine nitrogen, which would render it less nucleophilic and potentially lead to the formation of an N-acetylated byproduct.

-

Controlled Addition at 0 °C: The reaction is exothermic. Slow addition of the highly reactive acetic anhydride at a reduced temperature prevents a rapid temperature increase that could lead to side reactions and decomposition of the product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-3-acetoxypyrrolidine.

Caption: Synthetic workflow for (S)-3-acetoxypyrrolidine.

Spectroscopic Characterization (Predicted 1H NMR)

Predicted 1H NMR Spectrum (in CDCl3, 400 MHz):

-

~5.2 ppm (m, 1H): This multiplet corresponds to the proton attached to the chiral carbon bearing the acetoxy group (CH-O).

-

~3.0-3.4 ppm (m, 4H): This complex multiplet region is attributed to the four protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring (CH2-N-CH2).

-

~2.1 ppm (s, 3H): This sharp singlet represents the three equivalent protons of the acetyl group (CH3-C=O).

-

~1.9-2.2 ppm (m, 2H): This multiplet corresponds to the two protons on the C4 carbon of the pyrrolidine ring.

-

~1.8 ppm (br s, 1H): This broad singlet is attributed to the proton on the nitrogen atom (N-H). The broadness is due to quadrupole broadening and potential hydrogen exchange.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of an acetoxy group at the C3 position, as in (S)-3-acetoxypyrrolidine, serves several strategic purposes in drug design:

-

Chiral Building Block: It provides a stereochemically defined building block for the synthesis of enantiomerically pure drug candidates. The specific stereochemistry is often critical for target binding and pharmacological activity.

-

Modulation of Physicochemical Properties: The acetoxy group can influence the polarity, solubility, and lipophilicity of the molecule, which are key parameters affecting its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Potential for Pro-drug Strategy: The ester linkage of the acetoxy group can be susceptible to hydrolysis by esterases in the body. This allows for a potential pro-drug approach, where the acetoxy group is cleaved in vivo to release the active (S)-3-hydroxypyrrolidine moiety.

While specific drugs containing the (S)-3-acetoxypyrrolidine moiety are not prominently documented, its precursor, (S)-3-hydroxypyrrolidine, is a key intermediate in the synthesis of various pharmaceuticals, including certain antibiotics and central nervous system agents. Therefore, (S)-3-acetoxypyrrolidine serves as a valuable and versatile intermediate for the synthesis of a diverse range of biologically active molecules.

Conclusion

(S)-3-Acetoxypyrrolidine is a chiral building block of significant interest in the field of drug discovery and development. Its synthesis from the readily available (S)-3-hydroxypyrrolidine is a straightforward esterification reaction. The ability to introduce a stereochemically defined, functionalized pyrrolidine ring makes this compound a valuable tool for medicinal chemists. This guide has provided a detailed overview of its molecular structure, properties, a robust synthetic protocol, and its potential applications, serving as a comprehensive resource for researchers in the pharmaceutical sciences.

References

- Due to the nature of this guide being a synthesis of general chemical knowledge and principles, and the lack of specific peer-reviewed articles detailing the synthesis and properties of (S)-3-acetoxypyrrolidine, direct citations to primary literature for the protocol are not provided.

- For general information on pyrrolidine synthesis and applications, please refer to authoritative organic and medicinal chemistry textbooks and review articles.

Pharmacological Potential of (S)-Pyrrolidin-3-yl Acetate Derivatives

Technical Monograph | Version 1.0

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous alkaloids and synthetic therapeutics.[1][2][3] Among these, (S)-pyrrolidin-3-yl acetate and its N-substituted derivatives represent a critical class of rigidified cholinergic analogs. By restricting the conformational entropy of the ethylamine chain found in acetylcholine (ACh), these derivatives offer enhanced receptor subtype selectivity and metabolic stability.

This guide analyzes the pharmacological utility of the (S)-3-acetoxypyrrolidine scaffold, focusing on its application as a muscarinic acetylcholine receptor (mAChR) agonist. We explore the stereochemical imperatives, chemoenzymatic synthesis, and signal transduction pathways relevant to neurodegenerative and ophthalmic drug development.

Molecular Architecture & Structure-Activity Relationships (SAR)

The Rigidification Principle

Acetylcholine is a flexible molecule that can adopt multiple conformations (gauche/trans), allowing it to bind promiscuously to both nicotinic and muscarinic receptors. The integration of the ACh pharmacophore into a 3-substituted pyrrolidine ring "freezes" the bioactive conformation.

-

Bioisosterism: The (S)-pyrrolidin-3-yl acetate moiety mimics the syn-clinal conformation of ACh, which is preferred by muscarinic receptors.

-

Stereochemistry: The (S)-enantiomer typically exhibits superior binding affinity compared to the (R)-enantiomer. The spatial arrangement of the acetoxy group at C3 relative to the cationic nitrogen is critical for the "three-point attachment" model within the orthosteric binding pocket.

SAR Logic Diagram

The following diagram illustrates the structural logic governing the pharmacological activity of these derivatives.

Figure 1: Structure-Activity Relationship (SAR) logic for (S)-pyrrolidin-3-yl acetate derivatives as cholinergic agonists.

Synthetic Pathways: The Chemoenzymatic Advantage

While chiral pool synthesis from L-malic acid or L-aspartic acid is possible, it is often low-yielding. The industrial standard for high optical purity (>99% ee) involves lipase-catalyzed kinetic resolution . This method is self-validating: the enzyme specificity ensures that only the desired enantiomer is processed or isolated.

Enzyme Selection

-

Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pseudomonas lipases.

-

Mechanism: Enantioselective transesterification or hydrolysis.

Workflow Visualization

Figure 2: Chemoenzymatic kinetic resolution workflow for isolating the (S)-enantiomer.

Pharmacological Profiling: Muscarinic Signaling[4][5]

The primary therapeutic utility of (S)-pyrrolidin-3-yl acetate derivatives lies in their ability to activate Muscarinic Acetylcholine Receptors (mAChRs).

Receptor Subtypes and Indications

| Subtype | G-Protein | Primary Tissue | Therapeutic Indication |

| M1 | Gq/11 | CNS (Cortex/Hippocampus) | Alzheimer's (Cognitive enhancement) |

| M2 | Gi/o | Heart, Brainstem | Bradycardia induction (Research tool) |

| M3 | Gq/11 | Smooth Muscle, Glands | Glaucoma (Miosis), Xerostomia (Salivation) |

| M4 | Gi/o | CNS (Striatum) | Schizophrenia, Pain management |

Signal Transduction Pathway (M1/M3)

Upon binding (S)-pyrrolidin-3-yl acetate, the M1/M3 receptors undergo a conformational change that triggers the Phospholipase C (PLC) pathway.

Figure 3: Gq-coupled signal transduction pathway activated by (S)-pyrrolidin-3-yl acetate derivatives.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of (S)-1-Benzyl-3-acetoxypyrrolidine

Rationale: This protocol uses kinetic resolution to achieve high enantiomeric excess.

-

Substrate Preparation: Dissolve racemic N-benzyl-3-hydroxypyrrolidine (10 mmol) in anhydrous tert-butyl methyl ether (TBME).

-

Acyl Donor Addition: Add vinyl acetate (30 mmol, 3 eq). The use of an irreversible acyl donor drives the equilibrium forward.

-

Biocatalysis: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435, 20 mg/mmol).

-

Incubation: Shake at 30°C and 200 rpm. Monitor reaction progress via chiral HPLC or GC.

-

Checkpoint: The reaction should be stopped at exactly 50% conversion to maximize enantiomeric purity of both the product (ester) and remaining substrate (alcohol).

-

-

Work-up: Filter off the enzyme (can be reused). Concentrate the filtrate under reduced pressure.

-

Purification: Separate the (S)-ester from the (R)-alcohol using silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

-

Validation: Determine enantiomeric excess (ee) using a Chiralcel OD-H column. Target ee > 98%.

Protocol B: Calcium Mobilization Assay (FLIPR)

Rationale: To verify functional agonism at M1/M3 receptors using a self-validating fluorescent readout.

-

Cell Culture: Use CHO-K1 cells stably expressing human M1 or M3 receptors.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

-

Baseline Measurement: Measure basal fluorescence intensity (excitation 488 nm, emission 525 nm) for 10 seconds.

-

Compound Addition: Inject (S)-pyrrolidin-3-yl acetate derivatives at varying concentrations (1 nM to 10 µM).

-

Data Acquisition: Monitor fluorescence increase for 120 seconds.

-

Analysis: Plot Max-Min fluorescence against log[Concentration]. Calculate EC50 using a 4-parameter logistic fit.

-

Control: Use Carbachol as a full agonist reference standard.

-

Future Outlook & Optimization

The (S)-pyrrolidin-3-yl acetate scaffold is currently underutilized in modern drug discovery compared to its piperidine counterparts. Future research should focus on:

-

Dual-Target Ligands: Linking the pyrrolidine core to other pharmacophores to create bitopic ligands (e.g., M1 agonist / Sigma-1 modulator) for complex neurodegenerative diseases.

-

PROTAC Linkers: Utilizing the 3-hydroxy/acetoxy stereocenter as a specific attachment point for E3 ligase recruiters, leveraging the rigid geometry to improve linker properties.

References

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[1][2][3] Retrieved from [Link]

-

Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] Retrieved from [Link]

-

Journal of Molecular Catalysis B: Enzymatic. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones.[4] Retrieved from [Link]

-

StatPearls [Internet]. (2023). Muscarinic Agonists.[5][6][7][8][9] NCBI Bookshelf. Retrieved from [Link]

-

Journal of Pharmacology and Experimental Therapeutics. (1998). M1 Receptor Agonist Activity Is Not a Requirement for Muscarinic Antinociception.[6] Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for acetic acid (S)-pyrrolidin-3-yl ester

This in-depth technical guide details the chemical identity, synthesis, and application of Acetic Acid (S)-Pyrrolidin-3-yl Ester (commonly known as (S)-3-Acetoxypyrrolidine ).

Chemical Identity, Synthesis, and Pharmacological Utility

Chemical Identity & Identifiers

The compound Acetic acid (S)-pyrrolidin-3-yl ester is a chiral heterocyclic building block. In commercial and research contexts, it is almost exclusively handled as its hydrochloride salt to prevent O→N acyl migration (a common instability in amino-esters where the acetyl group migrates from the oxygen to the nitrogen).

Key Identifiers Table

| Identifier Type | Data | Notes |

| Chemical Name | (S)-Pyrrolidin-3-yl acetate | IUPAC / Common |

| CAS Number (HCl Salt) | 1160224-93-0 | Primary Commercial Form |

| CAS Number (Racemic) | 1219949-49-1 | HCl Salt |

| CAS Number ((R)-Isomer) | 775578-40-0 | Enantiomer |

| Molecular Formula | C₆H₁₁NO₂[1][2][3][4][5][6][7][8] · HCl | Salt Form |

| Molecular Weight | 165.62 g/mol | HCl Salt (Free base: 129.16) |

| SMILES (Free Base) | CC(=O)O[C@H]1CCNC1 | Stereochemistry specified |

| InChIKey | BDLQVQGTZQCUQF-JEDNCBNOSA-N | (S)-isomer HCl salt |

Structural Analysis & Stereochemistry

The molecule features a pyrrolidine ring with an acetate ester at the C3 position. The (S)-configuration is critical for biological activity, as receptor binding pockets (particularly muscarinic and nicotinic acetylcholine receptors) are highly stereospecific.

-

Chirality: The C3 carbon is the stereogenic center.

-

Pharmacophore: The structure mimics the acetoxyethyl segment of Acetylcholine , but with the ethyl chain cyclized into a pyrrolidine ring. This restricts conformational freedom, potentially increasing binding selectivity.

Structural Diagram (DOT)

Synthesis & Preparation Protocols

Direct acetylation of 3-pyrrolidinol is risky due to the nucleophilicity of the secondary amine. The standard protocol requires N-protection to ensure O-acylation, followed by controlled deprotection.

Validated Synthesis Workflow

-

Starting Material: (S)-N-Boc-3-pyrrolidinol (CAS 101469-92-5).

-

Acylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (pyridine/TEA).

-

Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

-

Isolation: Precipitation as the Hydrochloride salt.

Experimental Workflow Diagram (DOT)

Critical Handling Note: O→N Acyl Migration

If the free base is generated (e.g., by neutralizing with NaOH), the acetyl group can migrate from the oxygen to the nitrogen under basic conditions (pH > 8), forming the thermodynamically stable amide N-acetyl-3-pyrrolidinol .

-

Protocol: Always store as the HCl salt. If the free base is required for a reaction, generate it in situ at low temperature.

Applications in Drug Discovery

This compound serves as a rigidified bioisostere of acetylcholine and a chiral amine scaffold.

1. Muscarinic/Nicotinic Agonists

The 3-acetoxypyrrolidine scaffold constrains the flexible ethyl chain of acetylcholine.

-

Mechanism: The nitrogen atom mimics the quaternary ammonium of ACh (when protonated), while the ester interacts with the serine residues in the receptor binding pocket.

-

Utility: Used to probe the stereochemical requirements of mAChR and nAChR subtypes.

2. Fragment-Based Drug Design (FBDD)

As a low molecular weight (MW < 200), high-solubility fragment, it is ideal for:

-

Library Synthesis: The secondary amine allows for rapid diversification (reductive amination, arylation) to create libraries of 3-acetoxypyrrolidine derivatives.

-

Vector Exploration: The (S)-enantiomer provides a specific vector for substituents, distinct from the (R)-enantiomer or the planar pyrrole analogs.

References

-

PubChem Compound Summary . (n.d.). (S)-3-Acetoxypyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link](Note: Link directs to related salt record for verification).

Sources

- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

- 3. (S)-3-Methoxypyrrolidine hydrochloride | 685828-16-4 [sigmaaldrich.com]

- 4. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | C6H13ClN2O | CID 66570661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

Solubility Profile of (S)-3-Acetoxypyrrolidine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

(S)-3-Acetoxypyrrolidine is a highly versatile chiral intermediate utilized extensively in the synthesis of novel drug candidates and bioactive molecules. Understanding its solubility profile in various organic solvents is critical for optimizing downstream processing, including liquid-liquid extraction, crystallization, and formulation. This whitepaper provides an in-depth analysis of the physicochemical properties of (S)-3-acetoxypyrrolidine, theoretical solubility modeling using Hansen Solubility Parameters (HSP), and field-proven experimental protocols for dynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility behavior of (S)-3-acetoxypyrrolidine is dictated by its unique molecular architecture, which consists of a secondary amine embedded within a five-membered pyrrolidine ring, coupled with an acetate ester at the C3 position.

-

Hydrogen Bonding Dynamics: The secondary amine acts as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the acetate group functions as a strong hydrogen bond acceptor. This dual functionality ensures high affinity for polar protic solvents.

-

Dipole-Dipole Interactions: The asymmetry of the chiral center and the electronegativity of the ester oxygen create a significant permanent dipole, making the molecule highly miscible in polar aprotic solvents.

-

Lipophilicity: The aliphatic hydrocarbon backbone of the pyrrolidine ring provides moderate dispersion forces, allowing for partial solubility in aromatic hydrocarbons, but it is insufficient to overcome the energetic penalty of dissolving in strictly non-polar aliphatic solvents.

When isolating (S)-3-acetoxypyrrolidine (or its crystalline salt forms, such as the hydrochloride salt), scientists must exploit these structural features to design highly efficient solvent/anti-solvent systems.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To avoid trial-and-error solvent selection, the Hansen Solubility Parameters (HSP) framework is utilized. HSP predicts the miscibility of a compound based on the product of three coordinated intermolecular forces: dispersion (

Table 1: Predicted Solubility Profile in Common Organic Solvents

| Solvent Category | Representative Solvent | Predicted Solubility | HSP Interaction Causality |

| Polar Protic | Methanol (MeOH) | Very High | Strong |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Excellent |

| Non-Polar Aromatic | Toluene | Moderate | Driven by |

| Non-Polar Aliphatic | Heptane | Low | Poor |

Data synthesized based on functional group contribution methods for secondary amines and aliphatic esters.

Experimental Workflow: Dynamic Solubility Determination

While static methods like HPLC are labor-intensive, modern process chemistry relies on automated turbidimetric measurements to determine dynamic solubility curves and the Metastable Zone Width (MSZW)[2]. The MSZW is the critical thermodynamic operating window between the solubility curve (where a solid completely dissolves) and the nucleation curve (where a solid spontaneously crystallizes).

Protocol: Automated Turbidimetric Solubility Measurement

This self-validating protocol utilizes a parallel crystallization system (e.g., Crystal16) to generate highly accurate phase diagrams[3].

Step 1: Sample Preparation Accurately weigh 10 to 100 mg of (S)-3-acetoxypyrrolidine (or its solid salt derivative) into standard 1 mL clear glass HPLC vials. Using small volumes minimizes active pharmaceutical ingredient (API) consumption during early-stage development[3].

Step 2: Solvent Dispensing Add the selected organic solvents (e.g., EtOAc, Isopropanol, Toluene, Heptane) to the vials to create a matrix of four different concentrations per solvent system[2]. Add magnetic stir bars to ensure homogenous mixing.

Step 3: Thermal Cycling Program the automated crystallizer to execute two consecutive temperature cycles.

-

Heating Phase: Set the heating rate to 0.5 °C/min. A slow heating rate ensures thermodynamic equilibrium is reached as the solid dissolves[2].

-

Cooling Phase: Set the cooling rate to 1.0 °C/min to induce controlled supersaturation and subsequent nucleation[2].

Step 4: Transmissivity Monitoring Utilize the system's integrated transmissivity technology to continuously monitor phase transitions. The instrument will automatically record the "Clear Point" (100% light transmission, indicating complete solubility) and the "Cloud Point" (drop in light transmission, indicating nucleation)[3].

Step 5: Data Synthesis Plot the clear points and cloud points against concentration. The distance between these two curves represents the MSZW, which dictates the cooling profile and seeding strategy required for optimal crystal growth[3].

Downstream Processing Implications

Understanding the solubility profile directly informs the isolation strategy:

-

Liquid-Liquid Extraction: Due to its high solubility in polar aprotic solvents, Ethyl Acetate or Dichloromethane are ideal for extracting (S)-3-acetoxypyrrolidine from aqueous reaction mixtures (provided the aqueous phase is basified to deprotonate the amine).

-

Crystallization: For purification, a solvent/anti-solvent system is highly effective. Dissolving the compound in a minimal amount of Isopropanol (solvent) and slowly titrating in Heptane (anti-solvent) will force the compound out of solution, yielding high-purity material.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from theoretical HSP prediction to empirical solubility validation and process optimization.

Workflow for determining the solubility profile and optimizing crystallization.

References

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health (NIH) / PMC.[Link]

-

Determining solubility curves. Technobis Crystallization Systems.[Link]

-

THE NEW INDUSTRY STANDARD: curves have never been easier. Nikyang / Technobis.[Link]

Sources

Technical Deep Dive: (S)-3-Hydroxypyrrolidine vs. (S)-3-Acetoxypyrrolidine

This guide provides a technical deep dive into the structural, physicochemical, and functional differences between (S)-3-hydroxypyrrolidine and its O-acetyl ester derivative, (S)-pyrrolidin-3-yl acetate .

Executive Summary

In drug discovery, the transition from (S)-3-hydroxypyrrolidine (1) to its acetate ester (2) represents a classic medicinal chemistry strategy to modulate lipophilicity (LogP) and membrane permeability . While the parent alcohol is a versatile chiral scaffold used in the synthesis of carbapenem antibiotics and calcium channel blockers (e.g., Barnidipine), it is highly polar and hydrophilic. Acetylation of the C3-hydroxyl group serves two primary functions:

-

Synthetic Masking: Protects the hydroxyl group during N-functionalization or halogenation steps.

-

Prodrug Design: Increases lipophilicity to enhance passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract, relying on plasma esterases to regenerate the active parent alcohol in vivo.

Part 1: Physicochemical Profiling

The fundamental difference lies in the hydrogen bonding profile and polarity. The alcohol is a dual donor/acceptor, whereas the ester is solely a hydrogen bond acceptor (HBA) at the ester linkage.

Comparative Data Table

| Property | (S)-3-Hydroxypyrrolidine | (S)-Pyrrolidin-3-yl Acetate | Impact on Drug Design |

| Structure | C₄H₉NO | C₆H₁₁NO₂ | Ester adds steric bulk & lipophilicity. |

| MW | 87.12 g/mol | 129.16 g/mol | Slight increase, negligible effect on diffusion. |

| LogP (Calc) | -0.7 (Hydrophilic) | ~0.2 (Amphiphilic) | Ester shifts LogP by ~+0.9 units, improving permeability. |

| H-Bond Donors | 2 (NH, OH) | 1 (NH) | Loss of OH donor reduces water solubility but aids membrane transit. |

| H-Bond Acceptors | 2 | 3 | Ester carbonyl adds a weak acceptor site. |

| pKa (Conj. Acid) | ~9.5 (Secondary Amine) | ~9.2 (Secondary Amine) | Inductive effect of OAc (electron-withdrawing) slightly lowers amine basicity. |

| Stability | Stable | Hydrolytically labile | Ester is susceptible to plasma esterases and high pH. |

Senior Scientist Insight: The shift in LogP from -0.7 to positive values is critical. Compounds with LogP < 0 often suffer from poor passive permeability (paracellular transport only). The acetate ester moves the molecule into a range where transcellular diffusion becomes feasible.

Part 2: Synthetic Utility & Reactivity

A common pitfall in handling these compounds is the chemoselectivity between the amine (N) and the hydroxyl (O).

The Nucleophilicity Challenge

The pyrrolidine nitrogen is significantly more nucleophilic than the C3-hydroxyl oxygen.

-

Direct Acetylation: Treating (S)-3-hydroxypyrrolidine with acetic anhydride (

) without protection will yield the N-acetyl derivative (amide), not the ester. -

Selective O-Acetylation: Requires either:

-

N-Protection: Boc or Cbz protection of the amine

O-acetylation -

Acidic Conditions: Protonating the amine (

) renders it non-nucleophilic, allowing selective O-acetylation using acetyl chloride in strong acid (e.g., TFA/AcOH), though this is harsh.

-

Visualization: Synthetic Decision Tree

Figure 1: Synthetic workflow distinguishing between the unwanted N-acetyl side product and the target O-acetyl ester.

Part 3: Biopharmaceutical Implications (The Prodrug Strategy)

The acetate ester functions as a "Trojan Horse."

-

Absorption: The ester's higher lipophilicity allows it to cross the lipid bilayer of intestinal epithelial cells or the blood-brain barrier.

-

Activation: Once in the systemic circulation or cytosol, ubiquitous carboxylesterases (CES1/CES2) and butyrylcholinesterases rapidly hydrolyze the ester linkage.

-

Release: This releases the active (S)-3-hydroxypyrrolidine moiety and acetate (a benign byproduct).

Critical Consideration for Assays:

When testing the ester in in vitro plasma stability assays, you must use a cholinesterase inhibitor (e.g., eserine or BNPP ) if you wish to stabilize the ester for quantification. Without inhibitors, the half-life (

Visualization: Metabolic Activation

Figure 2: The prodrug mechanism showing lipophilic entry followed by enzymatic activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-Pyrrolidin-3-yl Acetate Hydrochloride

This protocol uses the protection strategy to ensure regioselectivity.

-

N-Protection: Dissolve (S)-3-hydroxypyrrolidine (10 mmol) in DCM. Add

(1.1 eq) and -

O-Acetylation: Dissolve N-Boc intermediate in DCM. Add Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq) at 0°C. Stir 2h. Quench with water.[1][2] Isolate organic layer to yield N-Boc-(S)-3-acetoxypyrrolidine .

-

Deprotection: Dissolve the acetate in 4M HCl in Dioxane. Stir 1h. Precipitate with diethyl ether.

-

Isolation: Filter the white solid. This is (S)-pyrrolidin-3-yl acetate hydrochloride .

-

Note: Store in a desiccator. The salt is hygroscopic and the ester can hydrolyze if wet.

-

Protocol B: Plasma Stability Assay (Differentiation Test)

To verify the prodrug nature of the ester.

-

Preparation: Prepare 10 mM stocks of Alcohol and Ester in DMSO.

-

Incubation: Spike rat plasma (pre-warmed to 37°C) with compounds to a final concentration of 10 µM.

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quench: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Result: The Alcohol signal should remain constant. The Ester signal should decay exponentially (calculate

).

-

References

-

PubChem. (S)-3-Hydroxypyrrolidine Compound Summary. National Library of Medicine.[3][4] Link

-

Thermo Fisher Scientific. (S)-(-)-3-Hydroxypyrrolidine Product Specifications.Link

-

Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. (2023).[5] Link(Note: Generalized link to journal domain for verification of topic relevance).

- Journal of Organic Chemistry.Selective Acetylation of Amino Alcohols. (Contextual reference for Protocol A).

- Drug Metabolism and Disposition.Hydrolysis of Esters by Plasma Esterases. (Contextual reference for Protocol B).

Sources

- 1. (S)-3-Hydroxypyrrolidine(100243-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 3. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Safety Data Sheet (SDS) Hazards and Handling Protocols for (S)-Pyrrolidin-3-yl Acetate: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, chiral pyrrolidines serve as privileged scaffolds for developing peptidomimetics, GPCR ligands, and targeted antivirals. Among these, (S)-pyrrolidin-3-yl acetate (and its corresponding salts) is a critical synthetic building block. However, the dual functional nature of this molecule—a basic secondary amine coupled with a hydrolyzable acetate ester—presents unique physicochemical hazards that require rigorous Safety Data Sheet (SDS) compliance.

This whitepaper provides an in-depth analysis of the toxicological mechanisms, GHS hazard classifications, and field-proven experimental workflows necessary for the safe handling of (S)-pyrrolidin-3-yl acetate. By understanding the causality behind the chemical's reactivity, researchers can implement self-validating safety systems that protect personnel and ensure experimental integrity.

Physicochemical Profiling & Hazard Causality

The hazard profile of (S)-pyrrolidin-3-yl acetate is fundamentally dictated by its physical state and functional groups. In its free base form, the secondary amine is highly nucleophilic and basic, making the liquid volatile, corrosive, and prone to rapid oxidation. To mitigate these hazards and improve shelf-life, drug development professionals almost exclusively handle the compound as a hydrochloride (HCl) salt (CAS: 1219949-49-1).

Protonating the amine to form the HCl salt significantly reduces volatility and eliminates the severe corrosivity of the free base, downgrading the hazard from "Corrosive" to "Irritant." However, the HCl salt is a fine, hygroscopic powder. If exposed to ambient moisture, the acetate ester can undergo slow hydrolysis, releasing trace amounts of acetic acid, which exacerbates respiratory irritation.

Quantitative Hazard Comparison

To facilitate risk assessment, the following table summarizes the physicochemical differences and GHS classifications between the free base and the industry-standard hydrochloride salt.

| Property / Classification | (S)-Pyrrolidin-3-yl Acetate (Free Base) | (S)-Pyrrolidin-3-yl Acetate HCl Salt |

| CAS Number | N/A (Generic) | 1219949-49-1 |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| Physical State | Liquid (Colorless to pale yellow) | Solid (Crystalline powder) |

| Volatility & Vapor Pressure | Moderate to High | Negligible (at 25°C) |

| Primary GHS Hazard Class | Corrosive (GHS05), Flammable (GHS02) | Irritant (GHS07) |

| Key H-Statements | H314 (Severe skin burns), H226 (Flammable) | H315 (Skin), H319 (Eye), H335 (Resp.) |

| Storage Requirements | 2-8°C, Inert Atmosphere (Argon) | 2-8°C, Desiccated |

Mechanistic Toxicology & GHS Classifications

According to [1] and standardized [2], pyrrolidine derivatives are classified as acute irritants. The primary hazards for the HCl salt are encapsulated in three GHS statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Causality of Irritation

When (S)-pyrrolidin-3-yl acetate dust contacts the mucosal membranes (e.g., the conjunctiva of the eye or the respiratory tract), the ambient moisture dissolves the salt. The localized concentration of the pyrrolidine derivative disrupts the lipid bilayer of epithelial cells. This cellular stress activates Phospholipase A2, triggering the arachidonic acid cascade. The subsequent synthesis of prostaglandins via the COX-2 pathway leads to rapid, localized inflammation, vasodilation, and tissue damage.

Mechanistic signaling pathway of ocular inflammation following pyrrolidine exposure.

Experimental Workflows for Safe Handling

To ensure a self-validating safety system, standard operating procedures must account for the hygroscopic and electrostatic nature of the HCl salt. The following protocols adhere to[3] for handling hazardous fine powders.

Protocol 1: Precision Weighing and Transfer

Causality Check: Fine powders generate static electricity during transfer, leading to aerosolization and inhalation risks (H335). Mitigating static ensures the powder remains contained.

-

Containment Setup: Verify the chemical fume hood has a face velocity of 80–100 fpm. Don standard PPE: nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and ANSI Z87.1 safety goggles[1].

-

Static Mitigation: Use an anti-static ionizer gun (e.g., Zerostat) on the stainless-steel micro-spatula and the analytical balance draft shield.

-

Weighing: Tare a conductive, anti-static weighing boat. Carefully transfer the required mass of (S)-pyrrolidin-3-yl acetate HCl.

-

Atmospheric Control: Because the ester moiety is prone to ambient hydrolysis, immediately flush the headspace of the source bottle with dry Argon or Nitrogen before sealing.

-

Transfer: Transfer the weighed solid directly into a reaction vessel pre-charged with the reaction solvent (e.g., anhydrous dichloromethane) to immediately solvate the powder and eliminate airborne dust exposure.

Protocol 2: Reaction Quenching and Waste Segregation

Causality Check: Unreacted pyrrolidines must be fully protonated before disposal to prevent cross-reactivity with oxidizing waste streams.

-

Thermal Control: Cool the completed reaction mixture to 0°C using an ice bath to control exothermic quenching.

-

Protonation: Slowly add a 1M aqueous solution of HCl or saturated NH₄Cl. This ensures any free (S)-pyrrolidin-3-yl acetate is fully protonated into its water-soluble salt form.

-

Phase Separation: Extract and separate the organic layer. The protonated pyrrolidine derivative will partition entirely into the aqueous layer.

-

Waste Segregation: Collect the aqueous layer in a properly labeled "Aqueous Acidic Amine Waste" carboy. Never mix amine waste with nitric acid or other strong oxidizers, as this can generate explosive mixtures.

-

Decontamination: Wipe down the fume hood surfaces with a dilute acidic solution (e.g., 5% acetic acid) followed by deionized water to neutralize any residual amine dust.

Step-by-step containment and handling workflow for (S)-pyrrolidin-3-yl acetate.

Emergency Response Protocols

In the event of an accidental exposure or spill, immediate action based on the chemical's solubility and basicity is required:

-

Dermal Exposure: The compound can absorb through the skin. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers (like acids) on the skin, as the exothermic neutralization reaction can cause thermal burns.

-

Ocular Exposure: Use an emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the conjunctiva. Seek immediate ophthalmological evaluation due to the risk of corneal clouding[3].

-

Dry Spills: Do not dry-sweep. Cover the spill with a damp absorbent pad or wet sand to suppress dust formation, then transfer to a hazardous waste container.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 31268, Pyrrolidine". URL:[Link]

-

Occupational Safety and Health Administration (OSHA). "Laboratories - Overview". URL:[Link]

Sources

(S)-3-Acetoxypyrrolidine: A Cornerstone Chiral Building Block for Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling optimized interactions with biological targets.[4] Within this critical class of heterocycles, the ability to control stereochemistry is paramount, as different enantiomers of a drug can have vastly different efficacy and toxicity profiles.[5] This necessity has driven the demand for enantiomerically pure starting materials, known as chiral building blocks, which serve as foundational units for constructing complex molecules with defined stereochemistry.[5][6][]

(S)-3-acetoxypyrrolidine, and its corresponding alcohol, (S)-3-hydroxypyrrolidine, have emerged as exceptionally valuable chiral synthons in this context.[8][9][10] They provide a pre-defined stereocenter on a versatile five-membered nitrogen heterocycle, offering chemists a reliable and efficient entry point into a wide array of complex chiral targets. This guide explores the strategic applications of (S)-3-acetoxypyrrolidine, detailing its core reactivity, providing field-proven experimental insights, and illustrating its role in the synthesis of advanced heterocyclic systems.

The Chiral Building Block Concept: A Foundation for Stereochemical Control

The strategic use of a chiral building block is a cornerstone of modern asymmetric synthesis. Instead of creating a stereocenter during a complex synthesis—a process that often requires extensive optimization of catalysts and conditions—a chiral building block introduces a pre-existing, enantiopure stereocenter. This chirality is then preserved and transferred throughout the synthetic sequence to the final target molecule. This approach simplifies the synthetic route and ensures a predictable and high-fidelity stereochemical outcome.

Caption: The Chiral Building Block Advantage.

Part 1: The (S)-3-Acetoxypyrrolidine Scaffold: Core Reactivity and Transformations

(S)-3-acetoxypyrrolidine possesses two primary sites for chemical modification: the secondary amine and the C3-acetoxy group. Strategic manipulation of these functional groups is the key to its synthetic utility.

The Pivotal Role of the Nitrogen Center

The secondary amine is a nucleophilic and basic center. In most multi-step syntheses, the first step involves the protection or functionalization of this nitrogen. This is done for several reasons:

-

To Prevent Unwanted Reactivity: The NH group can interfere with subsequent reactions at other sites.

-

To Modify Solubility: Attaching a group like tert-butoxycarbonyl (Boc) or benzyl (Bn) can significantly alter the molecule's solubility characteristics, simplifying purification.

-

To Serve as a Synthetic Handle: The protecting group can be removed later to allow for further functionalization.

Common N-protection strategies include reaction with Boc-anhydride (Boc₂O), benzyl chloroformate (Cbz-Cl), or benzyl bromide (BnBr).

The C3-Acetoxy Group: A Masked Hydroxyl and Latent Leaving Group

The acetoxy group serves primarily as a stable protecting group for the C3-hydroxyl functionality. Its removal via hydrolysis is a fundamental transformation that unmasks the hydroxyl group for a vast array of subsequent reactions.

This protocol describes a standard method for the basic hydrolysis of the acetate ester.

Objective: To produce (S)-3-hydroxypyrrolidine from (S)-3-acetoxypyrrolidine.

Materials:

-

(S)-3-acetoxypyrrolidine

-

Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (S)-3-acetoxypyrrolidine (1.0 eq) in methanol, add potassium carbonate (1.5 eq). The use of K₂CO₃, a mild inorganic base, is causal to minimizing potential side reactions while effectively catalyzing the transesterification/hydrolysis of the acetate.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Redissolve the residue in a mixture of water and dichloromethane. Separate the layers. Extract the aqueous layer two more times with dichloromethane. The repeated extraction ensures quantitative recovery of the polar product from the aqueous phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. The MgSO₄ is a drying agent that removes residual water, which is critical for obtaining a pure, solvent-free product. Filter off the drying agent and concentrate the filtrate in vacuo to yield (S)-3-hydroxypyrrolidine as a crude oil, which can be purified further by distillation or chromatography if necessary.

Self-Validation: The identity and purity of the resulting (S)-3-hydroxypyrrolidine should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the acetyl methyl peak (around 2.0 ppm in ¹H NMR) and the carbonyl peak (around 170 ppm in ¹³C NMR) confirms the reaction's completion.

Caption: Primary Synthetic Transformations of (S)-3-Acetoxypyrrolidine.

Part 2: Strategic Applications in Advanced Heterocyclic Synthesis

With the foundational transformations established, (S)-3-acetoxypyrrolidine and its derivatives can be deployed in more complex synthetic strategies to build novel heterocyclic architectures.

A Template for Stereoselective C3-Functionalization

One of the most powerful applications is the use of the C3-stereocenter as a launching point for introducing new functionality via nucleophilic substitution. After deacetylation and N-protection, the resulting secondary alcohol is a poor leaving group. It must first be "activated" by converting it into a group that is readily displaced by a nucleophile, such as a tosylate (OTs) or mesylate (OMs).

This Sₙ2 reaction typically proceeds with inversion of configuration, allowing access to the corresponding (R)-configured products. This opens the door to a vast range of 3-substituted pyrrolidines with high enantiomeric purity.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apicule.com [apicule.com]

- 9. archivemarketresearch.com [archivemarketresearch.com]

- 10. msesupplies.com [msesupplies.com]

Methodological & Application

Synthesis protocols for acetic acid (S)-pyrrolidin-3-yl ester

An In-Depth Guide to the Synthesis of Acetic Acid (S)-pyrrolidin-3-yl Ester

Introduction

Acetic acid (S)-pyrrolidin-3-yl ester is a chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The specific (S)-stereochemistry at the 3-position is often crucial for achieving desired pharmacological activity and selectivity.[3] This molecule serves as a key intermediate, enabling further structural modifications at the pyrrolidine nitrogen for the construction of diverse compound libraries.

This document provides a comprehensive guide to the synthesis of acetic acid (S)-pyrrolidin-3-yl ester, designed for researchers and scientists. The protocols detailed herein are based on established chemical principles and prioritize a logical, high-yielding, and stereoretentive synthetic sequence. We will delve into the rationale behind each synthetic step, from the protection of the starting material to the final deprotection, ensuring a thorough understanding of the underlying chemistry.

Strategic Overview: A Three-Step Approach

The most efficient and widely adopted strategy for synthesizing the target compound involves a three-step sequence starting from the commercially available chiral precursor, (S)-3-hydroxypyrrolidine. This approach ensures the retention of the critical (S)-stereocenter throughout the synthesis.

The core strategy is as follows:

-

N-Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected to prevent its reaction in the subsequent esterification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for esterification and its facile removal under acidic conditions.[3]

-

O-Esterification: The hydroxyl group of the N-protected pyrrolidinol is acylated to form the desired acetate ester. This is a standard nucleophilic acyl substitution reaction.

-

N-Deprotection: The Boc group is selectively removed from the nitrogen atom to yield the final product, typically isolated as a stable salt.

Caption: Overall synthetic workflow for Acetic Acid (S)-pyrrolidin-3-yl ester.

Part 1: Synthesis of the Key Intermediate: (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Causality and Experimental Choices:

The protection of the pyrrolidine nitrogen is a critical first step. The secondary amine is nucleophilic and would compete with the hydroxyl group in the subsequent acylation reaction, leading to N-acetylation and a mixture of undesired products. The tert-butyloxycarbonyl (Boc) group is employed for several key reasons:

-

Selectivity: It reacts cleanly with the amine in the presence of the hydroxyl group.

-

Stability: The resulting N-Boc carbamate is robust and stable to the basic or neutral conditions typically used for esterification.

-

Orthogonality: It can be removed under acidic conditions that, with careful control, will not cleave the newly formed ester bond.[4]

The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base to neutralize the carbonic acid byproduct.

Protocol 1: N-Boc Protection of (S)-3-hydroxypyrrolidine

This protocol details the procedure for protecting the nitrogen atom of (S)-3-hydroxypyrrolidine.

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount |

| (S)-3-hydroxypyrrolidine | 87.12 g/mol | 50.0 mmol | 1.0 | 4.36 g |

| Di-tert-butyl dicarbonate | 218.25 g/mol | 52.5 mmol | 1.05 | 11.46 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 75.0 mmol | 1.5 | 6.30 g |

| Dichloromethane (DCM) | - | - | - | 100 mL |

| Water | - | - | - | 100 mL |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-hydroxypyrrolidine (4.36 g, 50.0 mmol) and sodium bicarbonate (6.30 g, 75.0 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).

-

Reagent Addition: Cool the biphasic mixture to 0 °C using an ice bath. To this stirring suspension, add a solution of di-tert-butyl dicarbonate (11.46 g, 52.5 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Final Product: The crude product, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is often of sufficient purity (>95%) for the next step.[5] If necessary, further purification can be achieved by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient). The expected yield is typically >90%.

Part 2: O-Esterification of (S)-1-Boc-3-hydroxypyrrolidine

Causality and Experimental Choices:

This step involves the formation of the acetate ester via nucleophilic acyl substitution. The hydroxyl group of the N-Boc protected pyrrolidinol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

-

Acetylating Agent: Acetic anhydride is commonly used as it is inexpensive and effective. Acetyl chloride is more reactive but generates HCl, requiring a stoichiometric amount of base.

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[6] It functions by forming a more reactive N-acetylpyridinium intermediate, which is then attacked by the alcohol.

-

Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Mechanism of DMAP-catalyzed esterification.

Protocol 2: Acetylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This protocol describes the esterification of the N-protected intermediate.

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount |

| (S)-1-Boc-3-hydroxypyrrolidine | 187.24 g/mol | 40.0 mmol | 1.0 | 7.49 g |

| Acetic Anhydride (Ac₂O) | 102.09 g/mol | 60.0 mmol | 1.5 | 6.13 g (5.7 mL) |

| Triethylamine (TEA) | 101.19 g/mol | 60.0 mmol | 1.5 | 6.07 g (8.4 mL) |

| DMAP | 122.17 g/mol | 2.0 mmol | 0.05 | 0.24 g |

| Dichloromethane (DCM), anhydrous | - | - | - | 150 mL |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (7.49 g, 40.0 mmol), DMAP (0.24 g, 2.0 mmol), and anhydrous dichloromethane (150 mL).

-

Reagent Addition: Cool the solution to 0 °C. Add triethylamine (8.4 mL, 60.0 mmol), followed by the dropwise addition of acetic anhydride (5.7 mL, 60.0 mmol).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and acetic acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, acetic acid (S)-1-Boc-pyrrolidin-3-yl ester, can be purified by silica gel chromatography if needed. The expected yield is typically >90%.

Part 3: N-Deprotection to Yield Acetic Acid (S)-pyrrolidin-3-yl Ester

Causality and Experimental Choices:

The final step is the removal of the Boc protecting group. This is an acid-labile group, and its cleavage relies on the formation of a stable tert-butyl cation.

-

Deprotecting Agent: Strong acids are required. Trifluoroacetic acid (TFA) in DCM is a common choice, as the reagents are volatile and easily removed. Alternatively, a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or methanol can be used.[4][7] The use of HCl has the advantage of directly producing the hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to handle and purify.

-

Reaction Conditions: The reaction is typically fast and performed at room temperature or 0 °C to minimize potential side reactions, such as hydrolysis of the ester group, although acetates are generally stable to these conditions for the duration of the reaction.

Caption: Mechanism for the acid-catalyzed deprotection of the N-Boc group.

Protocol 3: N-Boc Deprotection to Afford the Final Product

This protocol outlines the final deprotection step to yield the target compound as its hydrochloride salt.

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount |

| Acetic acid (S)-1-Boc-pyrrolidin-3-yl ester | 229.28 g/mol | 30.0 mmol | 1.0 | 6.88 g |

| 4M HCl in 1,4-Dioxane | - | ~120 mmol | ~4.0 | 30 mL |

| Diethyl Ether | - | - | - | 200 mL |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the protected ester (6.88 g, 30.0 mmol) in a 250 mL round-bottom flask with 20 mL of 1,4-dioxane or methanol.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add the 4M HCl solution in 1,4-dioxane (30 mL, 120 mmol) with stirring.

-

Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Evolution of gas (isobutylene and CO₂) will be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Precipitation/Purification: Add diethyl ether (~200 mL) to the resulting residue and stir or sonicate. The hydrochloride salt of the product will typically precipitate as a white or off-white solid.

-

Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This affords acetic acid (S)-pyrrolidin-3-yl ester hydrochloride. The expected yield is >95%.

Characterization & Quality Control

The identity, purity, and stereochemical integrity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the acetyl methyl group protons, and the amine proton (if in a non-exchanging solvent). The chemical shifts will differ from the protected precursors. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the acetyl methyl carbon, and the distinct carbons of the pyrrolidine ring. |

| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of the molecular ion [M+H]⁺. |

| Chiral HPLC | Analysis on a suitable chiral stationary phase to confirm the enantiomeric excess (% ee) of the final product, ensuring no racemization occurred. |

| FTIR | Characteristic absorption bands for the ester carbonyl (C=O) stretch and the N-H stretches of the secondary amine salt. |

References

- Title: Synthetic method of optically pure (S)

-

Title: Synthesis of 5-oxo-3-phenyl-3-pyrrolidine acetic acid ethyl ester Source: PrepChem.com URL: [Link]

-

Title: Synthesis of a New Chiral Pyrrolidine Source: Molecules (via PMC) URL: [Link]

- Title: A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)

-

Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link]

-

Title: SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY Source: Chemistry of Heterocyclic Compounds URL: [Link]

-

Title: Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase Source: PubMed URL: [Link]

-

Title: process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof Source: FreePatentsOnline URL: [Link]

-

Title: synthesis of 2((3S,2S)-4-aminopyrrolidine-3-yl)acetic acid monomer Source: ResearchGate URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Acetic Acid Esters - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: (S)-5-PYRROLIDIN-2-YL-1H-TETRAZOLE Source: Organic Syntheses URL: [Link]

-

Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Royal Society of Chemistry (via PMC) URL: [Link]

-

Title: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols Source: Taylor & Francis Online URL: [Link]

-

Title: Preparation of (R)- and (S)-N-Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200 Source: ACS Publications URL: [Link]

- Source: Google Patents (CN102249971A)

- Source: Google Patents (US8344161B2)

Sources

- 1. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 2. mdpi.com [mdpi.com]

- 3. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Note: (S)-Pyrrolidin-3-yl Acetate as a Strategic Chiral Building Block in Advanced API Synthesis

Executive Summary & Strategic Rationale

In modern drug development, the spatial orientation of pharmacophores is paramount for target selectivity and minimizing off-target toxicity. (S)-pyrrolidin-3-yl acetate —and its N-protected derivatives—serves as a highly versatile chiral building block in the synthesis of active pharmaceutical ingredients (APIs)[1]. Derived from (S)-3-hydroxypyrrolidine, the acetylation of the 3-hydroxyl group provides three distinct strategic advantages in medicinal chemistry:

-

Orthogonal Protection : It masks the reactive hydroxyl group, allowing for aggressive functionalization (e.g., reductive amination, cross-coupling) at the pyrrolidine nitrogen.

-

Lipophilic Modulation : The acetate moiety can be retained in the final drug candidate to fine-tune the molecule's partition coefficient (LogP) and improve blood-brain barrier (BBB) penetrance.

-

Stereospecific Leaving Group : Under specific conditions, the acetate acts as a leaving group for

displacement, allowing for the deliberate inversion of the stereocenter to the (R)-configuration if required.

This building block is critical in synthesizing complex molecules, including selective Dopamine D2/D3 receptor agonists[2], muscarinic antagonists like Darifenacin[1], and covalent proteasome inhibitors[3].

Physicochemical Profiling & Quantitative Data

To ensure reproducible integration into synthetic pipelines, understanding the physicochemical baseline of (S)-pyrrolidin-3-yl acetate and its precursors is essential. The enantiomeric purity of these compounds is critical, as the (R) and (S) enantiomers exhibit vastly different pharmacological behaviors[4].

Table 1: Physicochemical Profile of Key Chiral Pyrrolidine Intermediates

| Compound Name | CAS RN | Molecular Weight | Boiling/Melting Point | Primary Application | Storage Conditions |

| (S)-3-Hydroxypyrrolidine | 100243-39-8 | 87.12 g/mol | 108-110 °C (8 mmHg) | Precursor / Chiral Core | 2-8 °C, Hygroscopic |

| (S)-3-Hydroxypyrrolidine HCl | 122536-94-1 | 123.58 g/mol | 230-233 °C (Decomp.) | Water-soluble API Precursor | Room Temp, Desiccated |

| N-Boc-(S)-pyrrolidin-3-yl acetate | 101469-92-5 | 229.27 g/mol | N/A (Oil at RT) | Orthogonally protected block | 0-8 °C, Inert Atmosphere |

| (S)-Pyrrolidin-3-yl acetate HCl | 1024038-33-2 | 165.62 g/mol | > 150 °C (Solid) | Direct N-alkylation block | Room Temp, Desiccated |

*CAS numbers represent common derivative forms used in commercial supply chains.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate causality and real-time validation to prevent downstream failures.

Protocol A: Synthesis of N-Boc-(S)-Pyrrolidin-3-yl Acetate

Objective: To orthogonally protect (S)-3-hydroxypyrrolidine for subsequent N-derivatization.

Step-by-Step Methodology:

-

N-Boc Protection : Dissolve 10.0 g of (S)-3-hydroxypyrrolidine in 100 mL of anhydrous dichloromethane (DCM). Cool the reaction to 0 °C.

-

Causality: Cooling prevents the exothermic degradation of the pyrrolidine ring and minimizes the formation of bis-acylated byproducts.

-

-

Reagent Addition : Add 1.2 equivalents of Triethylamine (Et

N), followed by the dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc-

Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The starting material (

~0.1) should disappear, replaced by N-Boc-(S)-3-pyrrolidinol (

-

-

O-Acetylation : To the same reaction vessel, add 1.5 equivalents of Acetic Anhydride (

) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 6 hours.-

Causality:

is chosen over acetyl chloride to prevent the generation of HCl, which would prematurely cleave the acid-sensitive Boc group. DMAP acts as a hypernucleophilic catalyst, forming an N-acetylpyridinium intermediate that rapidly transfers the acetyl group to the sterically hindered secondary hydroxyl.

-

-

Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO

. Extract with DCM (3 x 50 mL).-

Causality: The mild basic wash neutralizes excess acetic acid without hydrolyzing the newly formed ester.

-

-

Purification : Dry the organic layer over MgSO

, filter, and concentrate in vacuo. Purify via flash chromatography to yield N-Boc-(S)-pyrrolidin-3-yl acetate as a pale yellow oil.

Fig 1. Synthetic workflow utilizing (S)-pyrrolidin-3-yl acetate as a chiral intermediate.

Protocol B: Application in GPCR Ligand Synthesis (N-Alkylation)

Objective: Utilizing the deprotected acetate building block to synthesize a selective Dopamine D3 receptor agonist[2].

Step-by-Step Methodology:

-

Boc Deprotection : Treat N-Boc-(S)-pyrrolidin-3-yl acetate with 4M HCl in Dioxane for 2 hours at room temperature. Concentrate to yield (S)-pyrrolidin-3-yl acetate hydrochloride.

-

Validation Checkpoint 2:

H-NMR (D

-

-

N-Alkylation : Suspend the hydrochloride salt in anhydrous Acetonitrile. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.1 equivalents of the target electrophile (e.g., a functionalized indole-alkyl halide).

-

Causality: DIPEA is a sterically hindered base. It neutralizes the HCl salt to free the pyrrolidine nitrogen for nucleophilic attack but is too bulky to cause unwanted ester hydrolysis or side reactions.

-

-

Isolation : Heat at 60 °C for 12 hours. Cool, dilute with EtOAc, and wash with brine. Purify via preparative HPLC to isolate the target chiral ligand.

Mechanistic Insights: Target Engagement & Signaling

The chirality imparted by the (S)-pyrrolidin-3-yl acetate core is not merely structural; it is the primary driver of biological efficacy.

In the context of Proteasome Inhibitors , pyrrolidine derivatives act as irreversible inhibitors. The functional groups adjacent to the chiral pyrrolidine ring form covalent bonds with the active site Thr1O

In the context of GPCRs (such as Dopamine D2/D3 receptors), the cyclic aliphatic linker dictates the trajectory of the pharmacophore. The (S)-enantiomer specifically directs the acetate/hydroxyl moiety toward the extracellular loop 2 (ECL2) of the D3 receptor, establishing hydrogen-bonding networks that are sterically forbidden for the (R)-enantiomer[2]. This stereoselective binding triggers a specific conformational change in the G-protein complex.

Fig 2. GPCR signaling pathway modulated by (S)-pyrrolidin-3-yl acetate-derived chiral ligands.

References

-

Apicule - (S)-3-Hydroxypyrrolidine hydrochloride API Intermediate Manufacturers. Available at:[Link]

-

National Institutes of Health (NIH) - Development of Small Molecular Proteasome Inhibitors Using a Caenorhabditis elegans Screen. Available at:[Link]

-

National Institutes of Health (NIH) - Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. Available at:[Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Small Molecular Proteasome Inhibitors Using a Caenorhabditis elegans Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

Application Note: Preparation and Utilization of Pyrrolidine Esters as Advanced Pharmaceutical Intermediates

Introduction & Strategic Rationale

Pyrrolidine esters—specifically derivatives of L-proline (pyrrolidine-2-carboxylic acid) and pyrrolidine-3-carboxylic acid—are indispensable chiral building blocks in modern medicinal chemistry. Their rigid five-membered nitrogen heterocycle dictates predictable 3D spatial vectors, allowing medicinal chemists to "escape from flatland" and access complex pharmaceutical space [1].

Causality in Structural Choice: Native amino acids exist as zwitterions, making them highly polar and insoluble in most organic solvents. Esterification of the carboxylate group masks this polarity, rendering the intermediate soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and preventing unwanted self-condensation during peptide coupling. The secondary amine of the pyrrolidine ring then acts as a versatile, isolated handle for N-alkylation or amidation.

Clinical Relevance: L-proline esters are the structural foundation for Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Captopril [2]. Conversely, highly substituted pyrrolidine-3-carboxylic acid esters are critical intermediates in the synthesis of JAK1-selective inhibitors like Upadacitinib [3].

Mechanistic Insights: Protection and Stereocontrol

Before functionalizing the pyrrolidine core, orthogonal protection of the secondary amine and the carboxylic acid is required.

-

Amine Protection: The choice between tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups dictates the downstream deprotection strategy. For instance, in the synthesis of the Upadacitinib intermediate, a benzyl group is employed because it withstands the harsh basic conditions of alpha-alkylation and can later be cleanly removed via hydrogenolysis without affecting the newly formed stereocenters [3].

-

Esterification: Methyl or ethyl esters are typically chosen for their ease of formation (using SOCl₂/MeOH) and subsequent saponification (using LiOH or NaOH).

Synthesis Workflows and Pathway Visualization

The following diagram illustrates two divergent synthetic pathways utilizing pyrrolidine ester scaffolds to generate blockbuster therapeutics.

Fig 1: Divergent synthesis workflows of Enalapril and Upadacitinib from pyrrolidine ester precursors.

Experimental Protocols (Self-Validating Systems)

Note: The following protocols are engineered for high-fidelity reproducibility. Each step includes built-in validation metrics.

Protocol A: Synthesis of N-Boc-L-Proline Methyl Ester

Objective: Mask the zwitterionic nature of L-proline to enable downstream organic-phase coupling.

-

Esterification: Suspend L-proline (1.0 eq) in anhydrous methanol (0.5 M) at 0 °C. Dropwise add thionyl chloride (SOCl₂, 1.1 eq). Mechanistic note: SOCl₂ reacts with MeOH to generate HCl in situ, driving the Fischer esterification while maintaining anhydrous conditions.

-

Reflux & Concentration: Heat to reflux for 2 hours. Concentrate under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

-

N-Protection: Dissolve the crude ester in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) at 0 °C, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Validation (TLC & Ninhydrin): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will stain strongly with ninhydrin (purple/red indicating a free amine), while the N-Boc product will be ninhydrin-negative but stain actively with phosphomolybdic acid (PMA).

-

Workup: Wash with 10% aqueous citric acid (to remove unreacted amine and TEA), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination for Enalapril Precursor

Objective: Stereoselective N-alkylation of L-alanyl-L-proline using an alpha-keto ester [2].

-

Preparation: In a high-pressure hydrogenation reactor, dissolve L-alanyl-L-proline (1.0 eq) and ethyl 2-oxo-4-phenylbutanoate (1.5 eq) in absolute ethanol.

-

Catalysis: Add Raney Nickel catalyst (10% w/w). Mechanistic note: Raney Ni is preferred over Pd/C in this specific transformation to achieve high stereoinduction (favoring the desired SSS diastereomer) while strictly preventing the over-reduction of the phenyl ring.

-

Reaction: Pressurize with H₂ (approx. 100 kPa) and stir at 900 rpm at 45 °C until hydrogen uptake ceases.

-

Validation (Chiral HPLC): Filter the catalyst through Celite. Analyze the crude mixture via chiral HPLC to confirm the diastereomeric ratio (target >15:1 SSS:RSS).

-

Isolation: Concentrate and crystallize the product from a water/ethyl acetate mixture to yield the Enalapril intermediate.

Protocol C: Synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (Upadacitinib Intermediate)

Objective: Construct the highly substituted pyrrolidine core with strict trans stereochemistry [3].

-